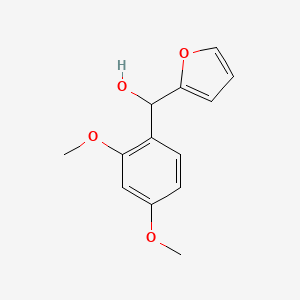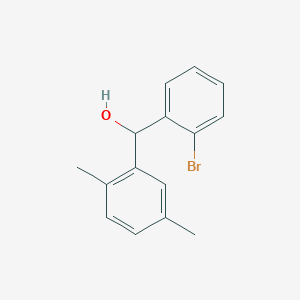
2,4-Dimethoxyphenyl-(3-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxyphenyl-(3-furyl)methanol is an organic compound characterized by its aromatic structure, featuring a 2,4-dimethoxyphenyl group attached to a (3-furyl)methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyphenyl-(3-furyl)methanol typically involves the reaction of 2,4-dimethoxybenzaldehyde with furfural under acidic conditions. The reaction proceeds via a nucleophilic addition followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethoxyphenyl-(3-furyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound to the corresponding carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the compound to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid
Reduction: this compound itself (as a reduction product)
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,4-Dimethoxyphenyl-(3-furyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism by which 2,4-Dimethoxyphenyl-(3-furyl)methanol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for enzymes such as glucose-methanol-choline (GMC) oxidoreductase, which catalyzes the oxidation of aryl-alcohols.
Molecular Targets and Pathways Involved:
Enzyme Substrate: GMC oxidoreductase
Pathways: Involves the oxidation of the hydroxyl group to form the corresponding aldehyde or carboxylic acid
Comparación Con Compuestos Similares
2,4-Dimethoxybenzyl alcohol
3-Furylmethanol
Other substituted phenols and furans
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-(furan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-10-3-4-11(12(7-10)16-2)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBGXSJRLZUHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














